N,N-diethyl-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
Description
N,N-diethyl-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Properties
IUPAC Name |
N,N-diethyl-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-5-21(6-2)20(23)15-22(18-9-7-8-10-19(18)26-4)27(24,25)17-13-11-16(3)12-14-17/h7-14H,5-6,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCZTAAMOIWIFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N-diethyl-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenylamine and 2-methoxybenzenesulfonyl chloride.
Formation of Intermediate: The initial step involves the reaction of 4-methylphenylamine with 2-methoxybenzenesulfonyl chloride to form an intermediate sulfonamide.
Acetylation: The intermediate is then acetylated using acetic anhydride to introduce the acetamide group.
Final Product Formation: The final step involves the reaction of the acetylated intermediate with diethylamine to yield this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
N,N-diethyl-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
N,N-diethyl-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitumor agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its effects on various biological pathways and its potential as a tool for studying cellular processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s sulfonyl and acetamide groups are key to its binding affinity and specificity.
Comparison with Similar Compounds
N,N-diethyl-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide can be compared with similar compounds such as:
N-(4-methoxyphenyl)acetamide: This compound shares the acetamide group but lacks the sulfonyl and diethylamino groups, resulting in different chemical properties and applications.
N-(4-acetyl-2-methylphenyl)acetamide: This compound has a similar aromatic structure but differs in the substitution pattern on the aromatic ring.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
